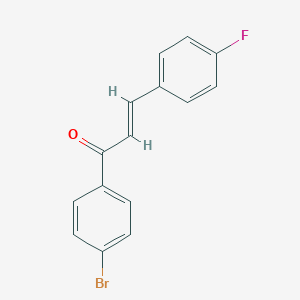

4-Fluoro-4'-bromochalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKQXQSMJJGERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346748 | |

| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-32-3 | |

| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Chalcones: Structural Features, Biosynthetic Pathways, and Pharmacological Significance in Research

Chalcones are secondary metabolites found in many plants, where they contribute to pigmentation and defense mechanisms. nih.govresearchgate.net Their biosynthesis typically involves the Claisen-Schmidt condensation of an aryl ketone and an aromatic aldehyde. japsonline.com This reaction is versatile and can be performed under various conditions, including acid or base catalysis, and even solvent-free methods. bohrium.comrsc.org

The pharmacological importance of chalcones stems from their diverse biological activities, which have been extensively studied in research settings. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govjapsonline.com The reactive α,β-unsaturated carbonyl group is a key determinant of their biological effects. japsonline.com

The Role of Halogenation in Modulating Chalcone Chemistry and Biological Activity

The introduction of halogen atoms, such as fluorine and bromine, into the chalcone (B49325) scaffold can significantly alter its physicochemical properties and biological activity. asianpubs.orgderpharmachemica.com Halogenation can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. nih.gov

Specifically, fluorinated chalcones have been synthesized and evaluated for various biological activities, including as 5-lipoxygenase inhibitors and for their antitumor properties. nih.gov The presence of halogen substituents on either of the aromatic rings has been shown to influence the potency and selectivity of their biological actions. For instance, studies on halogenated chalcones have demonstrated their potential as monoamine oxidase-B (MAO-B) inhibitors. mdpi.com

Rationale for Investigating 4 Fluoro 4 Bromochalcone As a Potential Research Scaffold or Bioactive Lead

The specific compound, 4-Fluoro-4'-bromochalcone, incorporates two different halogen atoms at strategic positions on its aromatic rings. The fluorine atom on one ring and the bromine atom on the other create a unique electronic and steric profile. This di-halogenated structure offers a compelling case for investigation as a research scaffold.

Research into this compound is driven by the potential for synergistic or unique biological activities arising from the combined effects of the fluoro and bromo substituents. For example, this compound has been identified as a potent, reversible, and selective inhibitor of human monoamine oxidase-B (hMAO-B), suggesting its potential as a lead compound in research for conditions like Parkinson's disease. chemsrc.com

Scope and Objectives of Academic Research Focused on 4 Fluoro 4 Bromochalcone

Classic Claisen-Schmidt Condensation Protocols for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones, involving the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde. iiste.org For this compound, this specifically involves the reaction between 4-bromoacetophenone and 4-fluorobenzaldehyde. chemsrc.com The reaction can be catalyzed by either a base or an acid, each proceeding through a distinct mechanism.

Base-Catalyzed Synthetic Routes

The base-catalyzed Claisen-Schmidt condensation is the most common and traditional method for preparing chalcones. iiste.org The reaction is typically carried out using strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol. propulsiontechjournal.com

The mechanism initiates with the deprotonation of the α-carbon of the ketone (4-bromoacetophenone) by the hydroxide ion, forming a resonance-stabilized enolate. researchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). The resulting β-hydroxyketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated ketone, this compound. researchgate.net This dehydration step is highly favorable as it results in a stable, conjugated system extending across the two aromatic rings and the central enone core. researchgate.net

A typical laboratory procedure involves dissolving 4-bromoacetophenone and 4-fluorobenzaldehyde in ethanol, followed by the dropwise addition of an aqueous or ethanolic solution of NaOH or KOH. The reaction mixture is stirred at room temperature for several hours until completion.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

| 4-Bromoacetophenone | 4-Fluorobenzaldehyde | NaOH or KOH | Ethanol | Room Temperature, 2-24 hours |

This interactive table summarizes the typical reagents and conditions for the base-catalyzed synthesis.

Acid-Catalyzed Synthetic Routes

Although less common than base-catalyzed methods, acid catalysis provides an alternative route for chalcone synthesis. This pathway involves the protonation of the ketone's carbonyl group, which facilitates its tautomerization to the enol form. The electron-rich enol then attacks the protonated aldehyde. Subsequent dehydration of the β-hydroxyketone intermediate yields the chalcone.

A variety of acids can be employed as catalysts, including strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as solid acid catalysts like p-toluenesulfonic acid. iiste.org The choice of catalyst can be critical, as some starting materials may be sensitive to strongly acidic conditions. iiste.org

Modified and Green Chemistry Approaches for Enhanced Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic protocols. These modern approaches focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents, aligning with the principles of green chemistry. propulsiontechjournal.comrjpn.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. mdpi.com

For the synthesis of chalcones, including bromo-substituted analogues, microwave irradiation has proven highly effective. In a comparative study on the synthesis of 4'-bromochalcone, the reaction time was reduced from 3 hours under conventional conditions to just 45 seconds using microwave irradiation at 140 watts, while still achieving a high yield. This highlights the significant efficiency gains offered by MAOS. The reaction is typically performed using the same reagents as the classical method (ketone, aldehyde, and a base) in a minimal amount of solvent.

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 10% NaOH | 3 hours | 94.61% | |

| Microwave Irradiation | 10% NaOH | 45 seconds | 89.39% |

This interactive table compares conventional and microwave-assisted synthesis for a closely related bromochalcone, demonstrating the significant reduction in reaction time.

Solvent-Free Reaction Conditions

A key objective of green chemistry is the elimination of volatile organic solvents. rjpn.org For chalcone synthesis, solvent-free methods, often employing mechanochemistry, have been successfully developed. rsc.org This approach typically involves grinding the solid reactants (4-bromoacetophenone and 4-fluorobenzaldehyde) with a solid base catalyst, such as powdered KOH or NaOH, in a mortar and pestle. researchgate.netrsc.org

The mechanical energy from grinding increases the surface area of the reactants and can generate localized heat, promoting the reaction without the need for a solvent. researchgate.net This method is not only environmentally friendly but also simplifies the work-up procedure, as the solid product can often be isolated by simply washing the reaction mixture with water to remove the catalyst and any unreacted starting materials. rsc.org Yields for solvent-free grinding methods are often comparable or even superior to those of solvent-based syntheses. unisa.ac.za

Catalytic Strategies for Improved Yields and Selectivity

Research into novel catalytic systems aims to further improve the efficiency and selectivity of chalcone synthesis. This includes the use of alternative catalysts and reaction media.

One notable green chemistry approach is the use of glycerin as a biodegradable and renewable solvent. scielo.br Synthesizing chalcones in a glycerin-NaOH system has been shown to be efficient, providing good yields and high product purity. scielo.br

Furthermore, a wide array of heterogeneous and reusable catalysts have been explored to facilitate easier separation and reduce waste. These include:

Silica (B1680970) sulfuric acid (SSA) iiste.org

Natural phosphates iiste.org

Zinc oxide (ZnO) iiste.org

Hydrotalcites

These catalysts offer advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling, making the synthesis more economically and environmentally viable. rjpn.org

Precursor Synthesis and Purification Techniques

The foundation for synthesizing this compound lies in the efficient preparation of its constituent aromatic ketones and aldehydes. Standard laboratory procedures are employed for the synthesis and purification of 4-fluoroacetophenone and 4-bromobenzaldehyde, ensuring high purity for subsequent condensation reactions.

4-Fluoroacetophenone is a key intermediate, and several methods for its synthesis have been reported. chemicalbook.com These routes often start from readily available materials and employ various catalytic systems. Common purification methods include column chromatography on silica gel and distillation. guidechem.comchemicalbook.com

One approach involves the reduction of α-haloketone derivatives. For example, the reaction of an α-haloketone with zinc and ammonium (B1175870) chloride under microwave irradiation can produce 4-fluoroacetophenone in high yield. guidechem.com Another method utilizes the oxidation of substituted styrenes in the presence of N-hydroxyphthalimide (NHPI) as a catalyst. guidechem.com Additionally, syntheses starting from oximes using reagents like Amberlyst-15 have been developed. chemicalbook.comchemicalbook.com

| Method | Starting Material | Key Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Reduction of α-haloketone | α-haloketone derivative | Zn, NH₄Cl | Microwave irradiation, 80°C, 0.5 min | 99% | guidechem.com |

| Oxidation of Styrene | Substituted Styrene | N-hydroxyphthalimide (NHPI), O₂ | DMA/H₂O, 80°C, 24 hours | Not specified | guidechem.com |

| From Alkyne | Substituted Alkyne | F₁₅CCo-PPh₃, H₂SO₄, H₂O | Methanol, 80°C, 12 hours | 95% | chemicalbook.com |

| From Oximes | Oxime derivative | Amberlyst-15, FPA53-NO₂, O₂ | Solvent, heat | Not specified | chemicalbook.comchemicalbook.com |

4-Bromobenzaldehyde is a commercially available organobromine compound that serves as the second precursor. wikipedia.org Laboratory synthesis is also well-established, typically involving the oxidation of 4-bromotoluene (B49008). wikipedia.org A two-step process includes the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis using calcium carbonate and subsequent steam distillation for purification. wikipedia.orglookchem.comorgsyn.org The crude product can be further purified by recrystallization or through the formation of a bisulfite addition compound. lookchem.comorgsyn.org

Another synthetic route involves the selective oxidation of 4-bromobenzyl alcohol using reagents like Oxone, catalyzed by 2-iodyl-5-methylbenzenesulfonic acid. orgsyn.org Metal-halogen exchange followed by formylation is also a viable method, starting from materials like 1,4-dibromo-2-fluorobenzene. google.com

| Method | Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation of Toluene Derivative | p-Bromotoluene | 1. Bromine (Br₂) 2. Calcium Carbonate (CaCO₃), H₂O | 1. 105-150°C 2. Reflux, then steam distillation | 60-69% | wikipedia.orglookchem.comorgsyn.org |

| Oxidation of Benzyl Alcohol | 4-Bromobenzyl alcohol | Oxone, 2-Iodoxy-5-methylbenzenesulfonic acid (cat.) | Acetonitrile/Water | 79-85% | orgsyn.org |

| Metal-Halogen Exchange & Formylation | 1,4-dibromo-2-fluorobenzene | 1. Isopropylmagnesium chloride 2. Dimethylformamide (DMF) | THF, 0-5°C | 57% (overall for subsequent product) | google.com |

Synthesis of 4-Fluoroacetophenone Precursor

Derivatization Strategies from the this compound Core Structure

The this compound molecule possesses several reactive sites—the α,β-unsaturated ketone system, the carbon-bromine bond, and the fluoro-substituted aromatic ring—that allow for extensive derivatization. These modifications are crucial for tuning the molecule's properties for various applications.

The enone moiety of the chalcone is a versatile functional group that can undergo various transformations. researchgate.net The carbonyl group can be reduced to the corresponding alcohol, and the α,β-double bond is susceptible to reactions like epoxidation. The carbon-bromine bond on one of the phenyl rings is particularly useful for introducing new substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. wikipedia.org This allows for the attachment of new aryl, alkyl, or alkynyl groups, significantly expanding the library of derivatives. The fluorine atom, while generally less reactive, influences the electronic properties of its host ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Chalcones are well-established synthons for the synthesis of a wide variety of heterocyclic compounds. tsijournals.comacs.org The α,β-unsaturated ketone functionality makes the chalcone core an excellent Michael acceptor, which readily reacts with binucleophiles to form five-, six-, and seven-membered rings. ias.ac.in

Common cyclization strategies include:

Pyrazoles: Reaction with hydrazine (B178648) derivatives yields pyrazoline intermediates, which can be subsequently aromatized to pyrazoles. acs.org

Isoxazoles: Condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) rings. tsijournals.com

Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) in the presence of a base results in the formation of pyrimidinone or pyrimidine-2-thione derivatives, respectively. tsijournals.com

Benzodiazepines: Condensation with o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepine structures.

These reactions leverage the reactivity of the chalcone backbone to construct complex heterocyclic systems, which are prominent scaffolds in medicinal chemistry. ias.ac.inacs.org

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole (B372694) / N-Substituted Pyrazole | acs.org |

| Hydroxylamine | Isoxazole | tsijournals.com |

| Urea | Pyrimidin-2(1H)-one (Oxazine derivative) | tsijournals.com |

| Thiourea | Pyrimidine-2(1H)-thione (Thiazine derivative) | tsijournals.com |

| o-Phenylenediamine | 1,5-Benzodiazepine |

To create bioconjugates or molecular probes, the chalcone scaffold can be linked to other molecular entities such as amino acids, polyamines, or fluorescent tags. nih.govdergipark.org.tr This is often achieved by first functionalizing the chalcone core with a suitable handle, such as an alkyne or an azide, for use in "click chemistry." frontiersin.orgindianchemicalsociety.com The Huisgen 1,3-dipolar cycloaddition between an alkyne-functionalized chalcone and an azide-bearing molecule (or vice versa) is a highly efficient method for creating stable triazole-linked conjugates. frontiersin.orgindianchemicalsociety.com

Another strategy involves creating an amide bond linkage. A chalcone derivative with a carboxylic acid or an amine handle can be coupled with amino acids or polyamines using standard peptide coupling reagents. dergipark.org.trrsc.org These conjugation strategies aim to combine the structural features of the chalcone with the properties of the conjugated partner, for instance, to enhance solubility or to direct the molecule to specific biological targets. nih.govindianchemicalsociety.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton NMR (¹H NMR) for Hydrogen Connectivity Analysis

¹H NMR spectroscopy for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. In one study, the spectrum showed a multiplet between δ 6.89-7.06 ppm, which can be attributed to the two protons on the fluoro-substituted aromatic ring. A doublet of doublets at δ 7.26 ppm with a coupling constant of 15.6 Hz is characteristic of the α-proton of the enone system, with the large coupling constant confirming the E (trans) configuration of the double bond. The β-proton appears as a doublet at δ 8.15 ppm, also with a coupling constant of 15.6 Hz. The protons on the bromo-substituted aromatic ring appear as a multiplet between δ 7.66-7.76 ppm and a quartet at δ 7.92 ppm.

A representative ¹H NMR data table is shown below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.66-7.76 | m | - |

| H-3', H-5' | 7.92 | q | 7.5 |

| H-α | 7.26 | dd | 15.6 |

| H-β | 8.15 | d | 15.6 |

| H-2, H-6 | 6.89-7.06 | m | - |

| H-3, H-5 | 6.89-7.06 | m | - |

Note: The specific assignments of protons on the aromatic rings can be complex and may require 2D NMR techniques for unambiguous confirmation.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The carbonyl carbon (C=O) is typically observed as a downfield signal. The α and β carbons of the enone system also have characteristic chemical shifts. The carbon atoms in the aromatic rings will show distinct signals, with those bonded to fluorine or bromine exhibiting coupling and electronic effects, respectively. While a specific complete dataset for this compound was not found in the provided search results, data for similar chalcones and related structures are available. rsc.orgresearchgate.net For instance, the carbonyl carbon in related chalcones often appears around 188-190 ppm. The olefinic carbons, Cα and Cβ, typically resonate at approximately 122 ppm and 145 ppm, respectively. The carbons of the aromatic rings would be expected in the 116-138 ppm range, with the C-F and C-Br carbons showing characteristic shifts and splitting patterns due to the halogens.

A projected ¹³C NMR data table based on known chalcone structures is presented below:

| Carbon Assignment | Projected Chemical Shift (δ, ppm) |

| C=O | ~189 |

| C-α | ~122 |

| C-β | ~145 |

| C-1' | ~137 |

| C-2', C-6' | ~132 |

| C-3', C-5' | ~130 |

| C-4' | ~128 |

| C-1 | ~131 |

| C-2, C-6 | ~131 (doublet due to C-F coupling) |

| C-3, C-5 | ~116 (doublet due to C-F coupling) |

| C-4 | ~164 (doublet due to C-F coupling) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Correlation Analysis

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduprinceton.edu For this compound, a COSY spectrum would show a strong cross-peak between the α-proton and the β-proton, confirming their connectivity through the double bond. sdsu.eduprinceton.edu It would also reveal couplings between adjacent protons on both the fluoro- and bromo-substituted aromatic rings, aiding in their specific assignment. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to the carbon atom to which it is attached. sdsu.eduprinceton.edu For example, the signals for H-α and H-β would show correlations to the signals for C-α and C-β, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.eduprinceton.edu The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the α- and β-protons to the carbonyl carbon.

Correlations from the β-proton to the carbons of the fluoro-substituted ring.

Correlations from the α-proton to the carbons of the bromo-substituted ring.

Correlations from the protons on the bromo-substituted ring (H-2' and H-6') to the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A study on fluorinated chalcone derivatives reported an IR absorption at 1659 cm⁻¹ for the carbonyl (C=O) stretching vibration. Other significant peaks include those for the C=C double bond of the enone system and the aromatic rings, as well as the C-F and C-Br stretching vibrations. researchgate.net

A summary of the expected FT-IR absorption bands is provided in the table below:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbonyl) | ~1660 |

| C=C (alkene) | ~1610 |

| C=C (aromatic) | ~1590 |

| C-F (aryl-fluoride) | ~1230 |

| C-Br (aryl-bromide) | ~1070 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Purity Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can also be used to assess its purity. Chalcones are known to exhibit strong UV absorption due to the extended π-electron system of the cinnamoyl group. The spectrum of this compound would be expected to show intense absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent and the substituents on the aromatic rings. For similar chalcones, these absorptions typically occur in the range of 300-400 nm. researchgate.net This technique is also valuable for purity assessment, as the presence of impurities can lead to additional absorption bands or shifts in the λmax.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₀BrFO, which corresponds to a molecular weight of approximately 305.14 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 mass units, i.e., at m/z 304 and 306. nih.gov

The fragmentation of this compound upon electron impact would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of several characteristic fragment ions. Common fragmentation pathways for chalcones include the formation of benzoyl and cinnamoyl cations.

A table of key ions expected in the mass spectrum of this compound is shown below:

| Ion | m/z | Description |

| [C₁₅H₁₀BrFO]⁺ | 304/306 | Molecular ion (M⁺) |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl cation |

| [C₉H₆FO]⁺ | 149 | 3-(4-Fluorophenyl)propenoyl cation |

| [C₇H₄Br]⁺ | 155/157 | 4-Bromophenyl cation |

| [C₆H₄F]⁺ | 95 | 4-Fluorophenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass and elemental composition of a compound. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS is used to confirm its molecular formula, C₁₅H₁₀BrFO. The technique differentiates the compound from other molecules that might have the same nominal mass but different elemental compositions. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O). The experimentally determined mass is then compared to the theoretical calculated mass, with a close match confirming the compound's identity. rsc.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrFO | nih.govchemicalbook.com3bsc.com |

| Theoretical Exact Mass | 303.98991 Da | nih.gov |

| Molecular Weight (average) | 305.14 g/mol | nih.govchemicalbook.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical method used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. encyclopedia.pub In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are then analyzed. encyclopedia.pubwikipedia.org This process provides detailed structural information and helps to elucidate fragmentation pathways.

While specific MS/MS fragmentation studies for this compound are not extensively detailed in the literature, data from Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into its fragmentation pattern. nih.gov The fragmentation of chalcones typically involves cleavages around the central α,β-unsaturated carbonyl system.

For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the double bond, leading to the formation of benzoyl and styryl-type fragments.

Table 2: Major Fragments Observed in Mass Spectrometry of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Reference |

| 304 / 306 | [M]⁺, Molecular ion (isotopic pair for Br) | nih.gov |

| 225 | [M-Br]⁺ or [C₁₅H₁₀FO]⁺ | nih.gov |

| 183 / 185 | [BrC₆H₄CO]⁺, 4-Bromobenzoyl cation (isotopic pair) | |

| 121 | [FC₆H₄CH=CH]⁺, 4-Fluorostyryl fragment |

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound is available in the Cambridge Structural Database (CSD), confirming its structural characterization by this method. nih.gov

Single Crystal Growth Techniques for this compound

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. For organic compounds like chalcones, a common and effective method for crystal growth is the slow evaporation solution technique. researchgate.net

In this method, this compound is dissolved in a suitable solvent or a mixture of solvents until a saturated or near-saturated solution is achieved. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. The choice of solvent is crucial and is often determined empirically to yield crystals of sufficient size and quality for diffraction experiments.

Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles to ensure a complete dataset.

After data collection, the raw diffraction intensities are processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is then solved using direct or Patterson methods, which provides an initial model of the electron density. This model is subsequently refined, typically using a least-squares method, to improve the fit between the calculated and observed diffraction data. aps.org This refinement process yields the final atomic coordinates, bond lengths, angles, and other structural parameters. researchgate.net

Analysis of Molecular Conformation, Intermolecular Interactions, and Crystal Packing

The refined crystal structure of this compound allows for a detailed analysis of its molecular geometry. Chalcone molecules are known to adopt a non-planar conformation, and the analysis would reveal the specific dihedral angle between the 4-fluorophenyl ring and the 4-bromophenyl ring. researchgate.net

Furthermore, the analysis elucidates the various non-covalent interactions that stabilize the crystal packing. In halogenated chalcones, these often include weak intermolecular hydrogen bonds, such as C—H⋯O interactions involving the carbonyl oxygen. researchgate.netresearchgate.net Halogen bonds (e.g., Br⋯O or Br⋯F) and π-π stacking interactions between the aromatic rings may also play a significant role in the supramolecular assembly. The study of these interactions is crucial for understanding the relationship between the molecular structure and the material's bulk properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For this compound, these methods can predict its geometry, electronic distribution, and spectroscopic characteristics, offering a lens into its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of chalcones. bhu.ac.in By optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. bhu.ac.in

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For chalcones, this gap is influenced by the nature and position of substituents on the aromatic rings. In this compound, the electron-withdrawing fluorine and bromine atoms are expected to modulate the HOMO-LUMO gap, thereby influencing its chemical behavior.

Table 1: Representative Frontier Molecular Orbital Energies for a Chalcone Derivative *

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Electrostatic Potential Surface (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential. wolfram.com

For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic interactions. The hydrogen atoms of the aromatic rings would exhibit a positive potential. The presence of the electronegative fluorine and bromine atoms would also influence the electrostatic potential distribution across the molecule. researchgate.net

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. uni-siegen.de The calculations can identify characteristic vibrational frequencies for the C=O stretch, the C=C bond of the enone bridge, and the vibrations associated with the fluoro- and bromo-substituted phenyl rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Chalcone Derivative *

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1650-1680 |

| Enone (C=C) | Stretching | ~1580-1620 |

| C-F | Stretching | ~1200-1250 |

| C-Br | Stretching | ~500-600 |

Note: These are typical ranges for chalcone derivatives. The exact values for this compound would require specific computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. For this compound, MD simulations could be employed to study its conformational stability in different solvents. These simulations can reveal how the molecule flexes and rotates around its single bonds, and how solvent molecules arrange themselves around the solute. This information is crucial for understanding its solubility and how its conformation might change upon binding to a biological target. While specific MD simulation data for this compound is not available in the provided results, such studies on similar molecules have been used to assess binding stability with proteins.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mangaloreuniversity.ac.in This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Interactions and Binding Modes

For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. Chalcones are known to exhibit a wide range of biological activities, and their derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and tubulin. nih.gov

A typical docking study would involve preparing the 3D structure of the target protein and the ligand (this compound). The docking algorithm would then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on their binding affinity. The results would reveal the most probable binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The bromine and fluorine atoms in this compound could potentially form halogen bonds with suitable residues in the protein's active site, contributing to its binding affinity.

Table 3: Potential Biological Targets for Chalcone Derivatives

| Target Protein | Biological Function | Potential Therapeutic Area |

| Cyclooxygenase (COX) | Inflammation | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | Inflammation | Anti-inflammatory |

| Tubulin | Cell division | Anticancer |

| Monoamine Oxidase (MAO) | Neurotransmitter metabolism | Neurodegenerative diseases |

Analysis of Binding Affinities and Orientations

Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding posture and affinity of a ligand within the active site of a biological target. For this compound, these studies have been instrumental in understanding its inhibitory mechanism against key enzymes.

A significant body of research has focused on the interaction of halogenated chalcones with human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. In a study of chalcone-based oxime derivatives, this compound (referred to in the study as CHBO4) emerged as a highly potent, selective, and reversible inhibitor of hMAO-B. researchgate.netablesci.comchemsrc.com The compound demonstrated significant inhibitory power with a low IC₅₀ value and a competitive mode of inhibition, as detailed in the table below. researchgate.netchemsrc.com

| Compound | Target | IC₅₀ (μM) | Kᵢ (μM) | Selectivity Index (SI) vs hMAO-A |

|---|---|---|---|---|

| This compound (CHBO4) | hMAO-B | 0.031 | 0.010 ± 0.005 | 1290.3 |

Data sourced from Thomas Parambi DG, et al. (2023). researchgate.netchemsrc.com

Molecular dynamics studies further illuminated the stability of the protein-ligand complex. researchgate.net Such computational analyses are critical for rational drug design, allowing researchers to visualize the binding orientation and identify the key amino acid residues and molecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the interaction. While detailed docking poses from this specific study are proprietary, the high affinity and selectivity strongly suggest a favorable and stable orientation within the hMAO-B active site. The principles of molecular docking involve preparing the protein structure, identifying the binding pocket, and then using algorithms to place the ligand in various orientations, scoring each based on a force field to estimate binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cmu.ac.th This computational technique is pivotal for predicting the activity of novel molecules, screening virtual libraries, and optimizing lead compounds. For chalcones, QSAR has been widely applied to predict activities ranging from anticancer and antimicrobial to anti-inflammatory effects. cmu.ac.thnih.gov

Descriptor Calculation and Selection for QSAR Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For chalcone derivatives, a wide array of descriptors are typically calculated to capture their physicochemical properties. These are broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges (e.g., qC1, qC10). cmu.ac.th These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). cmu.ac.th

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Thermodynamic Descriptors: Properties like LogP (lipophilicity) and molar refractivity fall into this category. cmu.ac.th

Spatial (3D) Descriptors: These relate to the three-dimensional arrangement of the molecule, including volume and surface area.

Once calculated, a crucial step is to select the most relevant descriptors that have the greatest influence on the biological activity. This is often achieved using algorithms like the Genetic Function Algorithm (GFA), which identifies the best combination of descriptors to build a robust and predictive model. cmu.ac.th

| Descriptor Class | Examples | Significance |

|---|---|---|

| Electronic | LUMO Energy, Atomic Partial Charges (qC) | Relates to molecular reactivity and interaction capabilities. cmu.ac.th |

| Thermodynamic | LogP, Molar Refractivity | Indicates lipophilicity and potential for membrane permeability. cmu.ac.th |

| Structural | Number of Rotatable Bonds | Reflects molecular flexibility, influencing binding. nih.gov |

| 3D/Spatial | Molecular Volume, Surface Area | Describes the size and shape of the molecule. |

Development of Predictive Models for Diverse Biological Activities

With selected descriptors, a predictive QSAR model is developed using statistical methods. A common approach is to generate a multiple linear regression (MLR) equation that links the descriptors (independent variables) to the biological activity (dependent variable, often expressed as pIC₅₀). cmu.ac.th

For instance, a QSAR model for the breast anticancer activity of chlorochalcone (B8783882) derivatives yielded the following equation: pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x E_LUMO) + (0.208 x LogP) cmu.ac.th

This equation demonstrates how specific atomic charges (qC1, qC10, qC15), the energy of the LUMO, and lipophilicity (LogP) collectively influence the anticancer potency. cmu.ac.th

The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation. Key statistical parameters include:

R² (Squared Correlation Coefficient): Measures the goodness of fit for the training set.

Q² (Cross-validated R²): Assesses the internal predictive ability of the model.

Predicted R²: Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

Studies on chalcone derivatives have successfully developed models with high statistical significance for activities such as P-glycoprotein inhibition and cytotoxicity against various cancer cell lines. cmu.ac.thnih.gov These models serve as valuable tools to predict the biological potential of new compounds like this compound and to rationally design derivatives with enhanced efficacy.

Preclinical Biological Activity Profiling of 4 Fluoro 4 Bromochalcone

Anticancer Activity Research

Despite the broad anticancer potential observed in the chalcone (B49325) family of compounds, specific research into the anticancer effects of 4-Fluoro-4'-bromochalcone is not publicly available. Chalcones, as a class, are known to exhibit cytotoxic effects against various cancer cell lines, induce apoptosis, and cause cell cycle arrest. acs.orgaip.orgnih.gov The anticancer activity is often attributed to the α,β-unsaturated ketone moiety, which can interact with cellular nucleophiles. However, without direct studies on this compound, its specific impact on cancer biology remains uncharacterized.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

No data from in vitro cytotoxicity assays for this compound against any cancer cell lines were found in the reviewed literature.

Apoptosis Induction Studies in Cellular Models

There are no available studies investigating the ability of this compound to induce apoptosis in cancer cells. While other bromo- and fluoro-substituted chalcones have been shown to induce apoptosis, this specific activity has not been reported for this compound. acs.orgaip.org

Cell Cycle Progression Analysis

No published research has analyzed the effects of this compound on cell cycle progression in cancer cells.

Anti-proliferative Mechanisms in Cellular Systems

The specific anti-proliferative mechanisms of this compound have not been elucidated due to a lack of targeted research.

In Vivo Antitumor Efficacy in Murine Xenograft Models

There are no reports of in vivo studies using murine xenograft models to evaluate the antitumor efficacy of this compound.

Antimicrobial Activity Investigations

Similarly, there is a lack of specific data on the antimicrobial properties of this compound. While chalcones, in general, are known to possess antibacterial and antifungal properties, the specific spectrum of activity for this halogenated derivative has not been documented. frontiersin.org

Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Halogenated chalcones have demonstrated notable antibacterial potential. Research indicates that chalcone derivatives featuring halogen substituents such as fluorine, bromine, and chlorine exhibit significant antimicrobial activity against both Gram-positive bacteria, including Bacillus pumilus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov

Specific Minimum Inhibitory Concentration (MIC) values for this compound against panels of Gram-positive and Gram-negative bacteria are not extensively detailed in the currently available scientific literature. However, studies on structurally similar chalcones provide insight into the potential efficacy of this class of compounds. For instance, certain chalcone derivatives have shown potent activity against various bacterial strains, with MIC values reported in the low microgram per milliliter range. mdpi.com One study highlighted that 4-hydroxyderricin, a chalcone, possessed a high antibacterial activity with an MIC of ≥3.9 μg/mL against strains including Staphylococcus aureus and Escherichia coli. mdpi.com

Table 1: Illustrative MIC Values for Various Chalcone Derivatives Against Selected Bacteria This table presents data for related chalcone compounds to provide context due to the absence of specific data for this compound.

| Compound/Agent | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxyderricin | S. aureus ATCC 25923 | ≥3.9 | mdpi.com |

| 4-hydroxyderricin | E. coli ATCC 25922 | ≥3.9 | mdpi.com |

| Isobavachalcone | S. aureus | 0.009–0.073 mM | mdpi.com |

| Bavachalcone | S. aureus | 0.009–0.073 mM | mdpi.com |

The capacity of chalcones to interfere with bacterial biofilm formation is an area of active investigation. A study exploring chalcone analogs for their ability to inhibit and disperse Salmonella Typhimurium biofilms identified activity among halogenated derivatives. nih.gov In this research, while a 3,5-difluoro derivative was found to be inactive, a 4-fluoro substituted chalcone analog proved to be the most effective dispersion agent of the fluoro-substituted compounds tested, with a 50% effective concentration (EC50) of 235 μM. nih.gov The study also noted that replacing the fluorine with chlorine or bromine generally increased both biofilm inhibition and dispersion activities. nih.gov

Table 2: Biofilm Inhibition and Dispersion Activity of Chalcone Analogs against S. Typhimurium

| Compound Analog Description | Inhibition IC50 (µM) | Dispersion EC50 (µM) | Reference |

|---|---|---|---|

| Parent Thiophene Chalcone | 5.7 | 829 | nih.gov |

| 4-Fluoro derivative | >1000 | 235 | nih.gov |

| 3,5-Difluoro derivative | >1000 | >1000 | nih.gov |

| 2-Chloro derivative | 2.5 | 321 | nih.gov |

| 2-Bromo derivative | 3.5 | 409 | nih.gov |

Minimum Inhibitory Concentration (MIC) Determination

Antifungal Efficacy against Pathogenic Fungi

While direct studies on the antifungal efficacy of this compound are limited, research on closely related analogs suggests potential activity. Notably, 4-chloro-4′-bromochalcone, a structural analog, demonstrated a high inhibitory effect against the pathogenic fungi Aspergillus niger and Rhizopus oryzae. nih.gov This indicates that halogenated chalcones are a promising scaffold for the development of antifungal agents.

Antiviral Activity against Specific Viral Targets in Research Models

Based on a review of available scientific literature, there are currently no specific studies published that evaluate the antiviral activity of this compound against specific viral targets in research models.

Anti-inflammatory Activity Assessment

Chalcone derivatives are widely recognized for their anti-inflammatory properties. nih.govnih.gov Research has shown that fluorinated chalcones, in particular, possess anti-inflammatory activity, which is often linked to their ability to modulate key inflammatory pathways.

A key mechanism underlying the anti-inflammatory effects of chalcones is the inhibition of pro-inflammatory mediator production, such as nitric oxide (NO). Several studies have demonstrated that synthetic chalcones can potently inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comnih.gov

One study investigating a series of brominated chalcones found that several derivatives exhibited significant inhibitory effects on NO production in murine macrophages, with IC50 values in the low micromolar range. mdpi.com For example, a chalcone featuring bromine and 3,4-dimethoxy substitutions showed an IC50 value of approximately 0.58 μM. mdpi.com The study confirmed that this effect was due to the inhibition of inducible nitric oxide synthase (iNOS) protein expression rather than direct NO scavenging. mdpi.com Another study also found that chalcones with a halogen substitution on the B-ring could potently inhibit NO production, with some derivatives down-regulating iNOS expression and suppressing nuclear transcription factor-kappaB (NF-κB) activation. nih.gov While specific data for this compound is not provided, the consistent findings for brominated and fluorinated analogs highlight a strong potential for anti-inflammatory activity mediated through the inhibition of the NO pathway. Information regarding the specific inhibition of cytokines by this compound is not detailed in the reviewed literature.

Table 3: Anti-inflammatory Activity (NO Inhibition) of Various Brominated Chalcones

| Compound Description | NO Inhibition IC50 (µM) | Reference |

|---|---|---|

| Chalcone 1 (Bromine at C5, 3,4-dimethoxy groups) | ~ 0.58 | mdpi.com |

| Chalcone 2 (Bromine at C5', 3,4-dimethoxy groups) | ~ 0.77 | mdpi.com |

| Chalcone 4 (Bromine at C5, 2,3-dimethoxy groups) | ~ 0.97 | mdpi.com |

| Chalcone 5 (Bromine at C5', 2,3-dimethoxy groups) | ~ 0.99 | mdpi.com |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | ~ 7.1 - 9.6 | nih.gov |

Enzyme Inhibition Assays (e.g., COX, LOX)

The inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory drugs. nih.govmdpi.comd-nb.info These enzymes are critical in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com While chalcones as a chemical class have been investigated for these properties, specific inhibitory data for this compound against COX and LOX enzymes is not extensively detailed in the reviewed literature.

However, research has identified this compound, also referred to as CHBO4, as a potent and selective inhibitor of a different enzyme: human monoamine oxidase-B (hMAO-B). chemsrc.com MAO-B is a significant target in neurodegenerative diseases. Studies have shown that this compound exhibits reversible and competitive inhibition of hMAO-B. chemsrc.com

Detailed findings from these enzyme inhibition studies are presented below.

Table 1: hMAO-B Enzyme Inhibition Data for this compound

This table summarizes the key inhibitory values of this compound against the human monoamine oxidase-B enzyme.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (50% Inhibitory Concentration) | 0.031 µM | chemsrc.com |

| Kᵢ (Inhibition Constant) | 0.010 ± 0.005 µM | chemsrc.com |

| Inhibition Type | Reversible, Competitive, Selective | chemsrc.com |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Edema)

The carrageenan-induced paw edema model in rats is a classical and widely used method for screening the acute anti-inflammatory activity of novel compounds. innovareacademics.inpublichealthtoxicology.com The injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response. innovareacademics.in The initial phase involves the release of histamine (B1213489) and serotonin (B10506), followed by a later phase mediated by prostaglandins and leukotrienes, which is sensitive to clinically effective anti-inflammatory drugs. innovareacademics.innih.gov Paw volume is measured at various time points after carrageenan injection to quantify the edema and the percentage of inhibition by the test compound. nih.govbrieflands.com

Fluorinated chalcone derivatives have been subjected to this screening model to evaluate their anti-inflammatory potential. However, specific research findings detailing the effects of this compound in the carrageenan-induced edema model or other in vivo anti-inflammatory assays were not available in the reviewed preclinical studies.

Antioxidant Activity Evaluation

The capacity of a compound to counteract oxidative stress can be a significant indicator of its therapeutic potential. This is often evaluated through a series of in vitro assays that measure different aspects of antioxidant action.

Radical scavenging assays are employed to determine the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common spectrophotometric methods for this purpose. mdpi.comhu.edu.jo In the DPPH assay, the reduction of the purple DPPH radical to a yellow, non-radical form is measured by a decrease in absorbance, typically around 517 nm. hu.edu.jocropj.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of its blue-green color. analis.com.my

While specific IC₅₀ values for this compound in DPPH and ABTS assays are not specified in the available literature, it has been reported that the compound can reduce cell damage by scavenging intracellular reactive oxygen species (ROS). chemsrc.com This finding suggests an intrinsic capability to neutralize free radicals, which is the basis of the DPPH and ABTS assays.

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the total antioxidant capacity of a sample. The principle of the assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous (Fe²⁺) form by antioxidants in an acidic medium. abcam.com The intensity of the blue color, measured spectrophotometrically, is proportional to the reducing power of the antioxidants present in the sample. This method provides a direct estimation of the reductive capability of a compound.

Despite the utility of the FRAP assay for evaluating antioxidant potential, specific data quantifying the ferric reducing power of this compound has not been reported in the reviewed scientific literature.

Lipid peroxidation is a process of oxidative degradation of lipids, leading to cell damage. The inhibition of this process is a crucial antioxidant mechanism. This can be assessed by measuring the formation of byproducts like malondialdehyde (MDA) or by using fluorescent probes such as cis-parinaric acid that are sensitive to oxidative degradation. brieflands.comnih.gov The parinaric acid assay, for instance, detects the quenching of fluorescence as the probe is oxidized by peroxyl radicals, providing a sensitive measure of the protective effect of an antioxidant. nih.gov

Direct studies quantifying the inhibition of lipid peroxidation by this compound are not detailed in the available research. However, its reported ability to scavenge intracellular ROS is mechanistically linked to the prevention of lipid peroxidation, as ROS are the primary initiators of this damaging cascade. chemsrc.com

Ferric Reducing Antioxidant Power (FRAP) Assays

Other Emerging Biological Activities in Preclinical Research

Beyond the classic anti-inflammatory and antioxidant screenings, preclinical research often uncovers other potential therapeutic applications for novel compounds. For this compound, the most significant emerging biological activity identified is its function as a potent, selective, and reversible inhibitor of human monoamine oxidase-B (hMAO-B). chemsrc.com This activity positions the compound as a candidate for further investigation in the context of neurodegenerative conditions, particularly Parkinson's disease, where MAO-B inhibitors are an established therapeutic class. chemsrc.com

The broader class of chalcones has been explored for a wide array of pharmacological actions, including anticancer and central nervous system effects, suggesting that substituted chalcones like this compound may possess a diverse biological activity profile worthy of further exploration. nih.gov

Enzyme Inhibitory Effects (e.g., Tyrosinase, Kinases, Glycosidases)

Research into the enzyme inhibitory profile of this compound has identified it as a significant inhibitor of monoamine oxidase B (MAO-B).

Specifically, this compound, also referred to in literature as CHBO4, has been characterized as a potent, reversible, and competitive inhibitor of human monoamine oxidase-B (hMAO-B). chemsrc.com Studies have quantified its inhibitory concentration and constant, highlighting its selectivity for the B-isoform of the enzyme. chemsrc.com The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, as it prevents the breakdown of dopamine (B1211576) in the brain. The potent and selective nature of this compound's inhibition of hMAO-B suggests a strong potential for further investigation in this area. chemsrc.com

Detailed inhibitory data from biochemical assays are presented below.

Table 1: In Vitro Inhibitory Activity of this compound against hMAO-B

| Compound Name | Target Enzyme | IC50 Value (μM) | Ki Value (μM) | Inhibition Type |

|---|---|---|---|---|

| This compound | hMAO-B | 0.031 | 0.010 ± 0.005 | Reversible, Competitive, Selective |

Data sourced from biochemical studies. chemsrc.com

Based on the available scientific literature, specific studies detailing the inhibitory effects of this compound on other enzyme classes, such as tyrosinases, kinases, or glycosidases, have not been reported.

Neuroprotective Effects in In Vitro and Animal Models

The potential neuroprotective properties of this compound have been explored in in vitro models, linking its activity to the mitigation of oxidative stress.

Laboratory studies have demonstrated that this compound can reduce cell damage by scavenging intracellular reactive oxygen species (ROS). chemsrc.com The accumulation of ROS leads to oxidative stress, a key pathological factor in the progression of several neurodegenerative diseases, including Parkinson's disease. By neutralizing these harmful species, the compound exhibits a protective effect on cells in a laboratory setting. chemsrc.com This antioxidant mechanism, combined with its MAO-B inhibitory action, underscores its relevance for research into new therapeutic agents for Parkinson's Disease. chemsrc.com

Currently, there are no specific published studies on the neuroprotective effects of this compound in animal models.

Modulation of Specific Receptor Pathways

Detailed investigations into the interaction of this compound with specific receptor pathways have not been reported in the reviewed scientific literature. While the broader class of chalcones has been studied for interactions with various signaling pathways, such as NF-κB, data specific to the 4-fluoro-4'-bromo substituted derivative is not available.

Mechanistic Investigations of 4 Fluoro 4 Bromochalcone S Biological Actions

Cellular Target Identification and Validation

Extensive searches of scientific literature did not yield specific studies on the comprehensive cellular target identification and validation of 4-Fluoro-4'-bromochalcone using advanced proteomic and genetic techniques. The primary identified target for this compound is Monoamine Oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of several key neurotransmitters. nih.govchemsrc.com Research indicates that this compound acts as a potent, reversible, and selective inhibitor of human MAO-B. nih.govchemsrc.com

Proteomic Approaches for Binding Partner Identification

No publicly available research articles were identified that have utilized proteomic approaches, such as affinity purification-mass spectrometry or chemical proteomics, to comprehensively identify the direct cellular binding partners of this compound. While MAO-B is a known target, a full profile of its potential protein interactions within a cellular context has not been documented in the reviewed literature.

Genetic Knockout/Knockdown Studies to Confirm Target Relevance

There is currently a lack of published studies employing genetic knockout (e.g., CRISPR/Cas9) or knockdown (e.g., siRNA) techniques to specifically confirm the relevance of MAO-B or other potential targets in mediating the biological effects of this compound. Such studies would be crucial for validating that the inhibition of MAO-B is the primary mechanism responsible for its observed activities, such as the reduction of cellular damage by scavenging intracellular reactive oxygen species (ROS). nih.govchemsrc.com

Molecular Pathway Elucidation

The precise molecular pathways modulated by this compound remain largely uninvestigated in the available scientific literature. While its primary biochemical activity is the inhibition of MAO-B, the downstream consequences of this inhibition on cellular signaling cascades have not been extensively detailed for this specific compound.

Gene Expression Profiling (RT-qPCR, RNA Sequencing)

While no studies have specifically reported on the gene expression profile of cells treated with this compound, a study on a series of analogous chalcone (B49325) compounds has provided some insight. This research demonstrated that selected chalcone analogs, which also act as MAO-B inhibitors, were capable of decreasing the relative mRNA expression of the MAO-B enzyme in rat hepatoma (H4IIE) cells. nih.govnih.govtandfonline.comfigshare.com This suggests a potential feedback mechanism where these inhibitors may also regulate the expression of their target enzyme. However, it is important to note that this compound was not explicitly tested in this particular study.

Table 1: Effect of Selected Chalcone Analogs on MAO-B mRNA Expression

| Cell Line | Treatment | Change in MAO-B mRNA Expression | Reference |

| H4IIE (Rat Hepatoma) | Selected Chalcone Analogs | Decreased | nih.govtandfonline.com |

This table is based on findings for chalcone analogs and does not represent data directly from experiments involving this compound.

Protein Expression and Phosphorylation Analysis (Western Blotting)

No specific data from Western blotting analyses are available in the reviewed literature to detail the effects of this compound on the expression levels or phosphorylation status of key signaling proteins. Such analyses would be instrumental in mapping the downstream signaling pathways affected by its inhibition of MAO-B.

Subcellular Localization Studies (Immunofluorescence Microscopy)

There are no published studies that have utilized immunofluorescence microscopy or other imaging techniques to determine the subcellular localization of this compound or its primary target, MAO-B, following treatment. These studies would be valuable in understanding the compound's distribution within the cell and its interaction with its target in a spatial context.

Receptor Binding and Activation Studies

The biological effects of a compound are often initiated by its binding to specific protein receptors, triggering a cascade of cellular events. Understanding this initial interaction is fundamental to elucidating its mechanism of action. Chalcones, as a class, have been investigated for their affinity towards various receptors. nih.gov

Radioligand binding assays are a crucial in vitro tool used to characterize the interaction between a ligand (such as a drug candidate) and a receptor. This technique involves using a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. The assay measures the ability of a test compound, in this case, this compound, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. nih.gov

Studies on various chalcone derivatives have utilized this method to assess their binding capabilities to different receptors, including the benzodiazepine (B76468) binding site of the GABAA receptor, the serotonin (B10506) 5-HT1A receptor, and the μ-opioid receptor, often using rat brain homogenates. nih.gov For instance, the natural chalcone isoliquiritigenin (B1662430) has been identified as a ligand for the benzodiazepine binding site of the GABAA receptor with a Ki value of 0.45 μM. nih.gov However, specific radioligand binding assay data for this compound is not extensively detailed in the available literature.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides detailed information on the kinetics (association and dissociation rates) and thermodynamics of a binding event between a ligand and a target protein immobilized on a sensor chip. This allows for a more dynamic understanding of the interaction compared to endpoint assays like radioligand binding. acsmedchem.org

The process involves flowing the analyte (the compound of interest) over the sensor surface with the immobilized target. Changes in the refractive index at the surface, caused by the binding and dissociation of the analyte, are measured and plotted in a sensorgram. From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. While SPR has been employed to determine the ligand-protein binding constants for various therapeutic agents, specific SPR studies detailing the binding kinetics and thermodynamics of this compound with specific biological receptors were not found in the reviewed literature. acsmedchem.org

Radioligand Binding Assays

Enzymatic Kinetic Studies (e.g., Determination of Inhibition Type and Ki Values)

Enzymatic kinetic studies are vital for understanding how a compound affects the catalytic activity of an enzyme, which is a common mechanism for drug action. wikipedia.org These studies can determine whether a compound acts as an inhibitor, its potency, and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orgtaylorandfrancis.com

This compound, also identified by the synonym CHBO4, has been specifically studied for its effect on monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. chemsrc.com Research has identified this compound as a potent, reversible, and selective inhibitor of human MAO-B (hMAO-B). chemsrc.com

Kinetic analysis revealed that its mechanism of inhibition is competitive. chemsrc.com Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. taylorandfrancis.com The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. For this compound, the Ki value against hMAO-B was determined to be 0.010 ± 0.005 μM, indicating a high affinity for the enzyme. chemsrc.com The corresponding IC50 value, the concentration required to inhibit 50% of the enzyme's activity under the specific assay conditions, was found to be 0.031 μM. chemsrc.com

Table 1: Enzymatic Inhibition Data for this compound against hMAO-B

| Parameter | Value | Inhibition Type | Target Enzyme |

|---|---|---|---|

| Ki | 0.010 ± 0.005 μM | Competitive | hMAO-B |

| IC50 | 0.031 μM | Competitive | hMAO-B |

Data sourced from a study identifying the compound as a potent, reversible, competitive, and selective hMAO-B inhibitor. chemsrc.com

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

While in vitro studies provide crucial data on a compound's mechanism, in vivo studies in animal models are necessary to understand its behavior in a complex biological system. nih.gov Pharmacokinetic studies describe what the body does to the drug, while pharmacodynamic studies describe what the drug does to the body.

ADME studies are fundamental to drug development, determining a compound's fate from administration to elimination. nih.gov These profiles are critical for interpreting toxicity studies and extrapolating data from animal models to humans. nih.govfda.gov

Absorption: The process by which the compound enters the bloodstream. For orally administered drugs, this involves crossing the gastrointestinal tract.

Distribution: The reversible transfer of a compound from the bloodstream to various tissues and organs in the body. fda.gov Techniques like Whole Body Autoradiography (WBA) can be used to identify tissues that concentrate the test substance. fda.gov

Metabolism: The chemical modification of the compound by the body, primarily by enzymes in the liver, to facilitate excretion.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

Specific ADME profile data for this compound in any animal model was not available in the reviewed scientific literature. General studies on other chalcones suggest that their lipophilicity may enhance absorption and distribution.

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a key pharmacokinetic parameter that influences the selection of the administration route and the dose required to achieve a therapeutic effect. Systemic exposure refers to the concentration of the drug in the blood plasma over time, often represented as the Area Under the Curve (AUC) in a concentration-time graph. nih.gov

These studies are typically conducted by administering the compound both intravenously (which provides 100% bioavailability by definition) and via the intended route of administration (e.g., oral) in an animal model. fda.gov Blood samples are collected at various time points to determine the drug concentration. While pharmacokinetic parameters have been studied for other compounds, including various fluoroquinolones in mouse models, specific data regarding the bioavailability and systemic exposure of this compound in animal models is not present in the available literature. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Isoliquiritigenin |

| 4'-Bromochalcone |

| 4-Fluorochalcone |

| 4-Methoxychalcone |

| 4,4'-Difluorochalcone |

| 4'-Hydroxychalcone |

| 4-Nitrochalcone |

| 2'-Hydroxy-4-methoxychalcone |

| Diisopropylfluorophosphate |

| Ofloxacin |

| Ciprofloxacin |

| Temafloxacin |

Target Engagement Assessment in Animal Tissues

The investigation into the biological actions of this compound has extended to assessing its engagement with specific molecular targets within animal tissues. Research in this area has been crucial for validating the compound's mechanism of action in a more complex biological system, moving beyond in vitro assays.

Initial studies identified this compound, also known by the code CHBO4, as a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B). chemsrc.com This enzyme is a well-established target for therapeutic intervention in neurodegenerative conditions, particularly Parkinson's disease. The compound demonstrated significant inhibitory activity with an IC50 value of 0.031 µM and a Ki value of 0.010 ± 0.005 µM for hMAO-B. chemsrc.com Furthermore, it was observed to mitigate cellular damage by scavenging intracellular reactive oxygen species (ROS). chemsrc.com

Subsequent investigations in animal models have sought to confirm this target engagement in vivo. While comprehensive data from extensive animal tissue studies remains an area of ongoing research, the existing findings provide valuable insights into the compound's behavior. The primary focus of these in vivo assessments has been to determine if this compound can effectively interact with and inhibit MAO-B in the relevant animal tissues, such as the brain.

The general class of chalcones has been evaluated for various effects on the central nervous system in animal models. nih.gov For instance, studies on other chalcone derivatives have explored their binding to receptors like the benzodiazepine site of the GABA-A receptor, the serotonin 5-HT1A receptor, and the µ-opioid receptor in rat brain homogenates. nih.gov These broader investigations into the chalcone scaffold highlight the potential for this class of compounds to interact with various targets within the central nervous system of animals. nih.gov

It is important to note that while the in vitro data for this compound's inhibition of hMAO-B is specific and potent, further detailed reports on its direct engagement with MAO-B in various animal tissues are needed to fully elucidate its pharmacological profile in a preclinical setting. The existing research strongly suggests that MAO-B is the primary target, and future animal studies will likely focus on quantifying the extent of this engagement in different tissues and its correlation with physiological outcomes.

Structure Activity Relationship Sar Studies of 4 Fluoro 4 Bromochalcone Derivatives

Impact of Halogen Substituents on Bioactivity

The nature and position of halogen substituents on both aromatic rings of the chalcone (B49325) framework are critical determinants of biological activity, influencing the molecule's electronic properties, lipophilicity, and steric profile. mdpi.com